Tert-butyl 2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate

Catalog No.
S14462579
CAS No.
M.F
C14H25NO4
M. Wt
271.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-c...

Product Name

Tert-butyl 2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate

IUPAC Name

tert-butyl 2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

InChI

InChI=1S/C14H25NO4/c1-5-18-12(16)9-8-11-7-6-10-15(11)13(17)19-14(2,3)4/h11H,5-10H2,1-4H3

InChI Key

SKUKFAYPHRIZHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1CCCN1C(=O)OC(C)(C)C

Tert-butyl 2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate is a chemical compound characterized by its complex structure and functional groups. Its molecular formula is C14H25NO4C_{14}H_{25}NO_{4}, with a molecular weight of approximately 271.36 g/mol. The compound features a tert-butyl group, an ethoxy group, and a pyrrolidine ring, which contribute to its unique properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis .

, including:

  • Esterification: Reacting with acids to form esters.
  • Nucleophilic substitutions: The ethoxy group can be replaced by various nucleophiles under appropriate conditions.
  • Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base, yielding the corresponding alcohol and acid .

Research on the biological activity of tert-butyl 2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate indicates potential pharmacological properties. Compounds with similar structures have shown:

  • Antimicrobial activity: Some derivatives exhibit effectiveness against various bacterial strains.
  • Anticancer properties: Certain pyrrolidine derivatives are being explored for their ability to inhibit tumor growth.
  • Neuroprotective effects: There is emerging evidence suggesting that similar compounds may have protective effects on neuronal cells .

The synthesis of tert-butyl 2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. Common methods include:

  • Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving amino acids or their derivatives.
  • Alkylation: Introducing the ethoxy group via alkylation reactions with appropriate reagents.
  • Esterification: Finally, esterification with tert-butyl alcohol to form the desired carboxylate .

Tert-butyl 2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate has several potential applications:

  • Pharmaceutical development: As a building block for synthesizing new drugs.
  • Research tool: Used in studies investigating enzyme interactions and metabolic pathways.
  • Chemical intermediates: In organic synthesis for creating more complex molecules .

Interaction studies involving tert-butyl 2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate focus on its behavior in biological systems. Preliminary findings suggest:

  • Enzyme inhibition: Potential interactions with cytochrome P450 enzymes, affecting drug metabolism.
  • Protein binding: Studies indicate varying degrees of binding affinity to plasma proteins, which can influence pharmacokinetics .

Several compounds share structural similarities with tert-butyl 2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityUnique Features
Tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate497160-14-20.98Contains an azetidine ring instead of pyrrolidine
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate135716-09-50.91Features a piperidine ring, affecting its biological activity
Tert-butyl 3-(3-hydroxybutyric acid)azetidine152537-03-60.85Includes a hydroxybutyric acid moiety, enhancing solubility
N-Boc-Piperidin-4-acetic acid methyl ester175213-46-40.89Contains a Boc protecting group, useful in synthetic chemistry

These comparisons illustrate the unique structural aspects of tert-butyl 2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate that may influence its reactivity and biological activity compared to related compounds .

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Exact Mass

271.17835828 g/mol

Monoisotopic Mass

271.17835828 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-10

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